molecular formula C17H16ClNO B6525532 1-(4-chlorobenzoyl)-3-phenylpyrrolidine CAS No. 403998-96-9

1-(4-chlorobenzoyl)-3-phenylpyrrolidine

Cat. No.: B6525532
CAS No.: 403998-96-9
M. Wt: 285.8 g/mol
InChI Key: UEQDBZJTNOIEHV-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3-phenylpyrrolidine is a synthetic pyrrolidine derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a 4-chlorobenzoyl group and a phenyl substituent on a pyrrolidine ring, a scaffold recognized for its broad bioactivity. Pyrrolidine derivatives are frequently explored as core structures in developing novel therapeutic agents due to their presence in compounds with demonstrated pharmacological effects, including anti-inflammatory and anticonvulsant activities (Molbank 2022) (Sci. Direct 2023) . This specific molecular architecture makes it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate its potential mechanisms of action, which may involve interaction with enzymatic pathways or neuronal receptors, similar to other bioactive pyrrolidines (Sci. Direct) . It is supplied as a high-purity material to ensure consistent and reliable results in laboratory experiments. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-8-6-14(7-9-16)17(20)19-11-10-15(12-19)13-4-2-1-3-5-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQDBZJTNOIEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Chlorobenzoyl 3 Phenylpyrrolidine and Its Structural Analogs

Direct Synthesis Approaches for N-Acylated Pyrrolidines

The most straightforward approach to 1-(4-chlorobenzoyl)-3-phenylpyrrolidine involves the formation of the amide bond on a pre-existing 3-phenylpyrrolidine (B1306270) ring.

Strategies for N-Acylation of Pre-formed Pyrrolidine (B122466) Scaffolds

The N-acylation of 3-phenylpyrrolidine with 4-chlorobenzoyl chloride is a common and efficient method for the synthesis of the target compound. This reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Common bases and solvents used for this transformation are presented in the table below.

BaseSolventReaction Conditions
Triethylamine (B128534)Dichloromethane (DCM)Room Temperature
PyridineChloroform0 °C to Room Temperature
Sodium hydroxide (B78521)Biphasic (e.g., DCM/water)Room Temperature
Potassium carbonateAcetonitrileReflux

The choice of base and solvent can influence the reaction rate and yield. For instance, using a stronger, non-nucleophilic base like triethylamine in an aprotic solvent like DCM is a standard procedure that generally provides high yields of the desired N-acylated product.

Formation of the Pyrrolidine Ring System via Cyclization Reactions

An alternative to acylating a pre-formed pyrrolidine is to construct the pyrrolidine ring itself through cyclization reactions. These methods offer versatility in introducing various substituents onto the pyrrolidine core.

Intramolecular cyclization is a powerful strategy for forming the pyrrolidine ring. One conceptual approach involves the cyclization of a linear precursor containing both a nucleophilic amine and a suitable electrophilic group, separated by a four-carbon chain. A relevant example, although leading to an oxindole, demonstrates the principle of intramolecular cyclization of N-aryl amides to form five-membered rings. rsc.org This concept can be adapted to synthesize 3-phenylpyrrolidines by designing a precursor with a nucleophilic amine poised to attack an electrophilic center, such as an epoxide or a carbon bearing a leaving group, at the appropriate position to form the pyrrolidine ring. For instance, the intramolecular cyclization of an amino-epoxide can be a viable route to 3-hydroxypyrrolidines, which can then be further functionalized.

Intermolecular cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are highly efficient methods for the construction of five-membered heterocyclic rings like pyrrolidines. ncl.ac.uk This reaction typically involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, which is usually an alkene. The concerted [3+2] cycloaddition of an azomethine ylide with an alkene can directly generate the pyrrolidine ring system.

For the synthesis of 3-phenylpyrrolidine derivatives, an azomethine ylide can be reacted with a styrene (B11656) derivative. The regioselectivity of the cycloaddition determines the substitution pattern on the resulting pyrrolidine ring.

Stereoselective and Chiral Synthesis of 3-Phenylpyrrolidine Derivatives

The development of stereoselective methods to control the chirality of the 3-phenylpyrrolidine core is of significant interest. This is often achieved through the use of chiral auxiliaries or chiral catalysts.

Asymmetric Synthetic Routes Utilizing Chiral Auxiliaries or Catalysts

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved by employing either a chiral auxiliary, which is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, or a chiral catalyst, which can induce enantioselectivity in a catalytic amount.

Chiral Auxiliaries: Chiral auxiliaries, such as those derived from Evans oxazolidinones or pseudoephedrine, can be attached to a precursor molecule. The steric bulk and electronic properties of the auxiliary then direct the diastereoselective formation of the pyrrolidine ring or the introduction of the phenyl group. Subsequent removal of the auxiliary yields the enantiomerically enriched 3-phenylpyrrolidine.

Chiral Catalysts: Chiral catalysts offer a more atom-economical approach to asymmetric synthesis. Various catalytic systems have been developed for the enantioselective synthesis of pyrrolidines.

Rhodium Catalysts: Chiral rhodium complexes have been successfully employed in asymmetric catalysis. For example, Rh-catalyzed asymmetric reductive Heck reactions of arylboronic acids with activated pyridines have been used to synthesize enantioenriched 3-arylpiperidines, a strategy that could be adapted for pyrrolidine synthesis. nih.gov

Chiral Phosphoric Acids: Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. nih.govrsc.orgresearchgate.net They can be utilized to catalyze the asymmetric synthesis of pyrrolidines through various reaction pathways, including aza-Friedel-Crafts reactions. rsc.org For instance, a CPA could protonate an imine, rendering it more susceptible to nucleophilic attack in an enantioselective manner, leading to the formation of a chiral pyrrolidine precursor. Recent studies have demonstrated the use of CPAs in the enantioselective phosphinylation of 3,4-dihydroisoquinolines. nih.gov

A summary of representative chiral catalysts and their applications in the synthesis of chiral heterocycles is provided in the table below.

Catalyst TypeExample CatalystApplication
Rhodium Complex[Rh(COD)Cl]₂ with chiral phosphine (B1218219) ligandAsymmetric hydrogenations, Cycloadditions
Chiral Phosphoric Acid(R)-TRIPAsymmetric cyclizations, Aza-Friedel-Crafts reactions
OrganocatalystProline and its derivativesAsymmetric aldol (B89426) and Mannich reactions

The development of these stereoselective methods is crucial for accessing specific stereoisomers of this compound and its analogs, enabling detailed investigations into their structure-activity relationships.

Control of Relative and Absolute Stereochemistry at the Pyrrolidine Ring

The construction of the pyrrolidine ring with specific stereochemistry is paramount for accessing distinct isomers of substituted pyrrolidines. Various methods have been developed to control the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of stereocenters on the pyrrolidine ring.

Diastereoselective synthesis, which controls the relative orientation of substituents, can be achieved through several powerful reactions. One prominent method is the [3+2] cycloaddition of azomethine ylides with alkenes, which can generate multiple stereocenters simultaneously. acs.org While these cycloadditions can sometimes yield mixtures of endo and exo products, reaction conditions can be tuned to favor a single diastereomer. acs.org For instance, a reaction cascade involving the demetalation of tin- or silicon-substituted iminium ions, followed by azomethine ylide cycloaddition and nucleophilic cyclization, affords highly substituted pyrrolidines with high diastereomeric purity in a one-pot process. acs.org Another approach involves the heterogeneous catalytic hydrogenation of highly substituted pyrroles, which can be fully reduced with excellent diastereoselectivity to yield functionalized pyrrolidines with up to four new stereogenic centers. nih.gov It is proposed that this process occurs via a two-step hydrogenation, where an initial reduction creates a stereocenter that directs the subsequent reduction of the pyrrole (B145914) ring. nih.gov

Other diastereoselective methods include:

Copper-promoted intramolecular aminooxygenation: This method, applied to alkene substrates, can produce 2,5-cis-pyrrolidines with high diastereomeric ratios (>20:1) or 2,3-trans pyrrolidines with moderate selectivity. nih.gov

Aziridine ring expansion: An N-bromosuccinimide (NBS)-induced cascade reaction of cinnamylaziridine can produce functionalized pyrrolidines with three stereocenters with excellent diastereoselectivity. rsc.org

Addition to chiral sulfinimines: A one-pot, four-step protocol involving the addition of a silyl-substituted organolithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization, yields N-protected pyrrolidines with excellent diastereoselectivity. nih.govacs.org

These methods provide robust pathways to control the relative stereochemistry of substituents on the pyrrolidine ring, which is a critical first step before considering the enantiomeric purity of the final compound.

Enantioselective Approaches for this compound

Achieving enantiopurity in the synthesis of chiral molecules like this compound is a significant challenge. The most common strategy involves the asymmetric synthesis of the key intermediate, 3-phenylpyrrolidine, which is then acylated.

Catalyst-tuned hydroalkylation reactions represent a powerful method for the divergent synthesis of chiral C2- and C3-alkylated pyrrolidines. nih.gov These reactions achieve desymmetrization of readily available 3-pyrrolines using metal catalysts paired with chiral ligands, such as bisoxazoline (BOX) ligands. nih.govorganic-chemistry.org Specifically, a cobalt catalyst can selectively produce C3-alkylated pyrrolidines with high enantioselectivity (up to 97% ee), while a nickel-based system can furnish C2-alkylated isomers. nih.govorganic-chemistry.org This divergent approach is valuable as it allows access to different constitutional isomers from a common precursor with high stereocontrol. nih.gov

Another key strategy is the catalytic asymmetric synthesis involving ring expansion. For example, a catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and subsequent ring expansion, provides a concise route to chiral piperidines. nih.gov While this demonstrates a ring expansion, related strategies can be envisioned for the functionalization of pyrrolidines themselves. A one-pot photo-enzymatic cascade process has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. rsc.org This method combines a light-driven cross-coupling reaction to form the N-aryl pyrrolidine with a biocatalytic carbene transfer, achieving excellent stereoselectivity (up to 99% ee) for the synthesis of α-functionalized phenylpyrrolidine compounds. rsc.org

Further enantioselective methods include:

Organocatalytic sequences: A highly stereoselective synthesis of functionalized 3,3'-pyrrolidinyl-dispirooxindoles has been achieved using an organocatalytic Mannich/Boc-deprotection/aza-Michael sequence, generating three stereogenic centers with excellent stereoselectivity. nih.gov

Asymmetric hydrogenation: The catalytic asymmetric hydrogenation of a β-keto amide using a chiral DM-SEGPHOS-Ru(II) complex can produce a precursor to a chiral 3-aminopyrrolidine (B1265635) derivative with high diastereoselectivity and enantioselectivity (>99% ee). acs.org

These advanced catalytic methods provide access to enantiomerically enriched pyrrolidine building blocks essential for the synthesis of specific stereoisomers of this compound.

Derivatization and Functionalization Strategies Applicable to the Core Structure

Once the core this compound structure is assembled, further derivatization can be achieved through regioselective modifications of the phenyl ring or late-stage functionalization of the pyrrolidine scaffold itself.

The introduction of the 4-chlorobenzoyl group onto the 3-phenylpyrrolidine core is typically accomplished via a standard nucleophilic acyl substitution. This reaction involves the acylation of the secondary amine of the pyrrolidine ring. The most common method utilizes an activated derivative of 4-chlorobenzoic acid, such as 4-chlorobenzoyl chloride. The reaction is generally performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. nih.gov The synthesis of 4-chlorobenzoyl chloride itself can be achieved by treating 4-chlorobenzotrichloride (B167033) with water in the presence of a Lewis acid like FeCl₃ at temperatures below 80°C. google.com This acylation step is typically high-yielding and proceeds without disturbing the stereochemistry at the C3 position of the pyrrolidine ring. nih.gov

Functionalizing the phenyl ring at the C3 position offers a route to a wide range of structural analogs. A powerful strategy for achieving regioselectivity is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent (e.g., n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgchem-station.com

The N-acyl group of this compound, specifically the amide carbonyl, is a strong DMG. organic-chemistry.org This group can direct lithiation exclusively to the ortho positions of the C3-phenyl substituent. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to install new functional groups. wikipedia.orgorganic-chemistry.org The hierarchy of DMGs has been established through competition experiments, with amide groups like the one present in the target molecule being among the most effective. uwindsor.ca This method avoids the formation of the para and meta isomers that are often produced in classical electrophilic aromatic substitution reactions. wikipedia.org

Late-stage functionalization refers to the modification of complex molecules at a late step in the synthesis, often by targeting C–H bonds. nih.gov This approach is highly valuable for rapidly generating analogs for structure-activity relationship studies. For N-acyl pyrrolidines, palladium-catalyzed C(sp³)–H functionalization is a particularly effective strategy. nih.govmdpi.com

Using a directing group, it is possible to achieve regio- and stereoselective C–H arylation at the C4 position of the pyrrolidine ring. acs.orgnih.gov An aminoquinoline auxiliary attached at the C3 position as a directing group can guide a palladium catalyst to selectively functionalize the C4 C–H bond, yielding cis-3,4-disubstituted pyrrolidines. acs.orgnih.gov Mechanistic studies suggest a reversible cleavage of both cis- and trans-C(4)–H bonds, leading to cyclopalladated intermediates that then undergo reaction. acs.org

Other late-stage functionalization strategies include:

C–H Alkenylation: A palladium-catalyzed C–H alkenylation of aliphatic amines can proceed through a 5-membered-ring cyclopalladation pathway, leading to the synthesis of complex functionalized pyrrolidines with perfect regio- and diastereoselectivity. nih.gov

Redox-Neutral Arylation: The direct arylation of the α-position of pyrrolidines can be achieved in a one-pot, redox-neutral process, providing an alternative to metal-mediated functionalization. nih.gov

Radical-based functionalization: N-centered radicals can direct C–H bond functionalization at distant sites via a hydrogen-atom-transfer (HAT) mechanism, enabling the synthesis of functionalized pyrrolidines. researchgate.net

These modern synthetic methods allow for precise modifications to be made to the pyrrolidine scaffold, providing powerful tools for exploring the chemical space around the core structure of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Chlorobenzoyl 3 Phenylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the carbon-hydrogen framework and determine the connectivity and spatial relationships of atoms. Due to the partial double bond character of the amide C-N bond, rotation is restricted, often leading to the observation of distinct signals (rotamers) for the pyrrolidine (B122466) ring protons, especially those at the 2- and 5-positions adjacent to the nitrogen.

A ¹H NMR spectrum of 1-(4-chlorobenzoyl)-3-phenylpyrrolidine would provide information on the chemical environment and neighboring protons for every unique hydrogen atom in the molecule. The aromatic region would feature signals from both the 4-chlorobenzoyl and the 3-phenyl substituents. The protons on the 4-chlorobenzoyl ring are expected to appear as a pair of doublets due to symmetry, characteristic of a 1,4-disubstituted benzene (B151609) ring. The five protons of the 3-phenyl group would likely appear as a complex multiplet. The pyrrolidine ring protons would resonate in the aliphatic region, with their signals split into complex multiplets due to coupling with each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a 7.45 - 7.55 d (doublet) 2H Protons on 4-chlorobenzoyl ring (ortho to C=O)
b 7.35 - 7.45 d (doublet) 2H Protons on 4-chlorobenzoyl ring (ortho to Cl)
c 7.20 - 7.40 m (multiplet) 5H Protons on 3-phenyl ring
d 3.50 - 4.00 m (multiplet) 4H Pyrrolidine ring protons (C2-H₂, C5-H₂)
e 3.30 - 3.50 m (multiplet) 1H Pyrrolidine ring proton (C3-H)

Note: Data are hypothetical and based on typical values for analogous structures.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for a complete mapping of the carbon skeleton. The spectrum would show a signal for the amide carbonyl carbon in the downfield region (around 170 ppm). The aromatic carbons would appear in the 125-145 ppm range, while the aliphatic carbons of the pyrrolidine ring would be found in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment
~170 Amide Carbonyl (C=O)
~142 Aromatic Quaternary Carbon (C-phenyl)
~138 Aromatic Quaternary Carbon (C-Cl)
~135 Aromatic Quaternary Carbon (C-C=O)
~130 Aromatic CH (chlorobenzoyl)
~129 Aromatic CH (chlorobenzoyl)
~128.5 Aromatic CH (phenyl)
~127 Aromatic CH (phenyl)
~126 Aromatic CH (phenyl)
~45-55 Pyrrolidine CH₂ (C2, C5)
~40-45 Pyrrolidine CH (C3)

Note: Data are hypothetical and based on typical values for analogous structures.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the structure. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. It would be used to trace the connectivity within the pyrrolidine ring, showing correlations between C2-protons and the C3-proton, the C3-proton and the C4-protons, and the C4-protons and the C5-protons.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting different fragments of the molecule. For example, it would show correlations from the C2 and C5 protons of the pyrrolidine ring to the carbonyl carbon of the benzoyl group, confirming the N-acyl linkage.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE reveals through-space proximity between protons. This is particularly useful for determining stereochemistry and conformation. NOE signals between the benzoyl protons and the C2/C5 protons of the pyrrolidine ring would confirm the conformation around the amide bond.

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula. For this compound (C₁₇H₁₆ClNO), the mass spectrum would be expected to show a molecular ion peak ([M]⁺). A key feature would be the isotopic pattern for chlorine: an [M+2]⁺ peak with an intensity approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This technique distinguishes between compounds that may have the same nominal mass but different elemental formulas. The calculated exact mass for the molecular ion [M]⁺ of C₁₇H₁₆ClNO is 285.0920 Da. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

Should the compound form suitable single crystals, X-ray crystallography offers the most definitive structural information. This technique provides a three-dimensional map of electron density, from which the precise atomic positions can be determined. mdpi.com For this compound, a crystal structure would:

Unambiguously confirm the atomic connectivity.

Determine the relative stereochemistry at the C3 chiral center.

Provide precise bond lengths, bond angles, and torsion angles.

Reveal the conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation).

Define the geometry of the amide linkage and the relative orientation of the two aromatic rings.

Show how the molecules pack together in the crystal lattice through intermolecular interactions.

This solid-state structural data provides a benchmark for understanding the molecule's intrinsic properties and for comparison with computational models.

Confirmation of Molecular Connectivity and Absolute Configuration

The fundamental molecular structure of this compound would be unequivocally confirmed through single-crystal X-ray diffraction. This technique would provide the precise spatial arrangement of all atoms, confirming the covalent bond network: the 4-chlorobenzoyl group attached to the nitrogen of the pyrrolidine ring, and the phenyl group at the 3-position of the pyrrolidine.

For a chiral molecule like 3-phenylpyrrolidine (B1306270), the synthesis can result in a racemic mixture (containing both R and S enantiomers) or an enantiomerically pure compound. If an enantiomerically pure starting material is used, X-ray crystallography can determine the absolute configuration of the final compound. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms, often requiring the presence of a heavier atom like chlorine. The Flack parameter would be a key indicator, with a value close to zero confirming the correct enantiomer.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would complement the crystallographic data by confirming the connectivity and functional groups present.

Table 1: Expected Spectroscopic Data for Structural Confirmation

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the protons of the 4-chlorophenyl group, the phenyl group, and the diastereotopic protons of the pyrrolidine ring.
¹³C NMR Resonances for each unique carbon atom, including the carbonyl carbon of the amide, and the carbons of the two aromatic rings and the pyrrolidine ring.
IR Spectroscopy Characteristic absorption bands for the amide C=O stretch, C-N stretching, aromatic C-H and C=C stretching, and the C-Cl stretch.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₆ClNO), along with characteristic fragmentation patterns.

Analysis of Pyrrolidine Ring Conformation (e.g., Envelope, Half-Chair)

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to minimize steric strain. The two most common conformations are the "envelope" (with one atom out of the plane of the other four) and the "half-chair" (with two atoms, adjacent or opposite, displaced on either side of a plane).

Single-crystal X-ray diffraction data would allow for the precise determination of the pyrrolidine ring's conformation in the solid state. By analyzing the endocyclic torsion angles, one can quantify the degree of puckering and identify the specific conformation. The Cremer-Pople puckering parameters would provide a quantitative description of the ring's shape. The conformation is influenced by the steric bulk of the substituents on the ring, in this case, the phenyl group at C3 and the benzoyl group at the nitrogen.

Investigation of Intermolecular Interactions within the Crystal Lattice (e.g., Hydrogen Bonding, C-H...π Interactions)

The packing of molecules in a crystal is directed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated and could be precisely characterized by X-ray crystallography.

Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are expected. In these interactions, activated C-H bonds (from the aromatic rings or the pyrrolidine ring) can act as donors to the oxygen atom of the carbonyl group. The geometric parameters of these interactions (distance and angle) would be determined from the crystal structure.

C-H···π Interactions: The electron-rich π systems of the phenyl and 4-chlorophenyl rings can act as acceptors for C-H bonds from neighboring molecules. These interactions play a significant role in the stabilization of the crystal packing.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, either in a face-to-face or offset arrangement, are also likely to be present. The centroid-to-centroid distance between the rings would be a key parameter to characterize these interactions.

Halogen Bonding: The chlorine atom on the benzoyl group could potentially participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) interacting with a nucleophilic atom like the carbonyl oxygen of another molecule.

Table 2: Potential Intermolecular Interactions and Their Geometric Parameters (Hypothetical)

Interaction TypeDonorAcceptorDistance (Å) (Hypothetical)Angle (°) (Hypothetical)
C-H···O C-H (Aromatic/Pyrrolidine)O (Carbonyl)2.2 - 2.8> 120
C-H···π C-H (Aromatic/Pyrrolidine)Phenyl/Chlorophenyl ring2.5 - 2.9> 130
π-π Stacking Phenyl/Chlorophenyl ringPhenyl/Chlorophenyl ring3.3 - 3.8 (Centroid-Centroid)N/A

Analysis of Dihedral Angles and Torsional Relationships within the Molecular Structure

Dihedral angles, which describe the rotation around a chemical bond, are crucial for defining the three-dimensional shape of a molecule. In this compound, several key dihedral angles would be of interest:

Amide Bond Rotation: The dihedral angle around the C(O)-N bond would indicate the degree of planarity of the amide group.

Pyrrolidine Ring Puckering: The endocyclic torsion angles of the pyrrolidine ring define its specific envelope or half-chair conformation.

Orientation of Substituents: The dihedral angles between the pyrrolidine ring and the phenyl and 4-chlorobenzoyl substituents would describe their relative orientations. For instance, the torsion angle between the plane of the phenyl group and the mean plane of the pyrrolidine ring would be a key descriptor.

These torsional relationships are determined by a combination of electronic effects (e.g., conjugation) and steric hindrance between the various parts of the molecule.

Table 3: Key Dihedral Angles for Conformational Analysis (Hypothetical)

Atoms Defining Dihedral AngleDescriptionExpected Value Range (°) (Hypothetical)
O=C-N-C(pyrrolidine) Rotation around the amide bondClose to 180° (trans) or 0° (cis)
C(pyrrolidine)-N-C(O)-C(aromatic) Orientation of the benzoyl group relative to the pyrrolidine ringDependent on steric factors
N-C3-C(phenyl)-C(phenyl) Orientation of the phenyl group relative to the pyrrolidine ringDependent on ring puckering and steric hindrance
Endocyclic Torsion Angles Puckering of the pyrrolidine ringDefines envelope or half-chair conformation

Computational and Theoretical Investigations of 1 4 Chlorobenzoyl 3 Phenylpyrrolidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and conformational landscape of molecules. nih.gov For compounds structurally related to 1-(4-chlorobenzoyl)-3-phenylpyrrolidine, DFT calculations at levels such as B3LYP/6-311G** are commonly employed to predict molecular properties. nih.gov

Computational studies on similar heterocyclic compounds have shown that the relative energies of different conformers can be accurately predicted. nih.gov For this compound, the orientation of the 4-chlorobenzoyl and 3-phenyl groups relative to the pyrrolidine (B122466) ring is a key determinant of its conformational energy. Theoretical calculations would typically identify several low-energy conformations. The global minimum energy conformation is of particular interest as it represents the most stable structure of the molecule. Phenyl equatorial conformations are often found to be preferred in similar 4-phenylpiperidine (B165713) structures. nih.gov However, phenyl axial conformations can be close in energy, which has significant implications for the molecule's biological activity. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical findings for structurally similar compounds, as specific experimental data for this exact compound is not readily available in the provided search results.

Conformer Dihedral Angle (N-C-C-Ph, degrees) Relative Energy (kcal/mol)
Phenyl-equatorial 175.8 0.00
Phenyl-axial 75.2 1.5
Twisted-equatorial -145.3 0.8
Twisted-axial -88.9 2.1

DFT calculations are also employed to analyze the intramolecular interactions that stabilize certain conformations. nih.gov In this compound, these interactions could include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. nih.gov These electronic parameters are crucial for understanding the reactivity and potential intermolecular interactions of the compound. For instance, studies on similar compounds have used DFT to calculate reactivity descriptors such as electron affinity, ionization potential, and chemical potential. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov

MD simulations can reveal the conformational flexibility of the this compound molecule, including the rotation of the phenyl and chlorobenzoyl groups. nih.gov The barriers to rotation for these groups can be calculated, providing information on how easily the molecule can adopt different conformations. mdpi.com For example, studies on N-benzhydrylformamides have shown that rotational barriers of aryl groups can be significant and are influenced by substituents. mdpi.com The flexibility of different parts of the molecule can be crucial for its interaction with biological targets. nih.govnih.gov

Table 2: Calculated Rotational Barriers for this compound This table presents hypothetical data based on typical findings for structurally similar compounds, as specific experimental data for this exact compound is not readily available in the provided search results.

Rotational Bond Method Calculated Barrier (kcal/mol)
Pyrrolidine-Phenyl DFT 4.2
Amide C-N DFT 18.5
Benzoyl-Nitrogen MD 12.1

Prediction and Correlation with Experimental Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structures. scienceopen.comresearchgate.net For this compound, theoretical calculations can predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) and UV-Vis spectra. scienceopen.comresearchgate.net Discrepancies between calculated and experimental spectra can often be resolved by considering different conformations or solvent effects, providing a deeper understanding of the molecule's behavior in solution.

Computational NMR Chemical Shift Prediction and Validation.

No published studies were found that detail the computational prediction of ¹H or ¹³C NMR chemical shifts for this compound. While general computational methods like Density Functional Theory (DFT) at levels such as B3LYP with various basis sets (e.g., 6-31G(d,p)) are commonly used for such predictions, their specific application to this compound, including comparisons to experimental data for validation, has not been documented in available literature.

Theoretical Vibrational Spectroscopy (IR and Raman).

There is no available research detailing the theoretical vibrational frequencies and intensities for the IR and Raman spectra of this compound. Such an analysis would typically involve geometry optimization of the molecule's structure followed by frequency calculations using quantum chemical methods, but these have not been reported for this specific compound.

Reaction Mechanism Studies for Synthetic Transformations.

Detailed computational studies on the reaction mechanisms for the synthesis of this compound are not present in the current body of scientific literature.

Theoretical Investigation of Potential Synthetic Pathways.

No theoretical investigations into the potential synthetic pathways for forming this compound have been published. Such studies would involve computational evaluation of different reaction routes, comparing their thermodynamic and kinetic profiles to identify the most plausible synthetic methods, but this information is not available.

Transition State Analysis for Key Reaction Steps.

A transition state analysis for the key reaction steps in the synthesis of this compound has not been documented. This type of analysis is crucial for understanding the kinetics of a reaction, involving the location and characterization of transition state structures and the calculation of activation energies. No such data exists in the public literature for this compound.

Chemical Reactivity and Transformations of 1 4 Chlorobenzoyl 3 Phenylpyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring, while part of an amide linkage, remains a key site for chemical modification. The stability of the amide bond and the potential for its cleavage or further substitution are central to the chemical transformations at this position.

Hydrolysis and Deacylation Reactions

The amide bond in 1-(4-chlorobenzoyl)-3-phenylpyrrolidine can be cleaved through hydrolysis to yield 3-phenylpyrrolidine (B1306270) and 4-chlorobenzoic acid. This deacylation can be achieved under both acidic and basic conditions, with the mechanism differing for each.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) ions, the deacylation proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses to reform the carbonyl group, expelling the 3-phenylpyrrolidinyl anion as a leaving group. This anion is subsequently protonated by the solvent or upon workup. This process, often referred to as saponification, is generally irreversible due to the formation of the resonance-stabilized carboxylate salt of 4-chlorobenzoic acid. masterorganicchemistry.com

Reductive Deacylation: An alternative to hydrolytic cleavage is the reductive removal of the acyl group. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl. libretexts.org This typically leads to the formation of the corresponding amine, in this case, 1-(4-chlorobenzyl)-3-phenylpyrrolidine, effectively transforming the acyl group into a benzyl (B1604629) group.

Reaction Reagents Products Key Features
Acid-Catalyzed HydrolysisH₃O⁺, Heat3-Phenylpyrrolidine, 4-Chlorobenzoic acidReversible; proceeds via a protonated intermediate. youtube.com
Base-Catalyzed HydrolysisOH⁻, Heat3-Phenylpyrrolidine, 4-ChlorobenzoateIrreversible; forms a carboxylate salt. masterorganicchemistry.com
Reductive DeacylationLiAlH₄1-(4-Chlorobenzyl)-3-phenylpyrrolidineReduces the amide to an amine. libretexts.org

Further Functionalization of the Nitrogen Atom

While the nitrogen in this compound is part of a relatively stable amide, its lone pair of electrons can still exhibit nucleophilicity, and the N-H bond in the parent 3-phenylpyrrolidine (after deacylation) is readily functionalized.

N-Alkylation and N-Arylation: Following deacylation to 3-phenylpyrrolidine, the resulting secondary amine is a potent nucleophile. It can readily undergo N-alkylation with alkyl halides or other electrophilic alkylating agents, often in the presence of a base to neutralize the generated acid. beilstein-journals.org Similarly, N-arylation can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates. wikipedia.orglibretexts.org This allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups at the nitrogen position.

Regioselective N-alkylation can be influenced by steric and electronic factors of both the pyrrolidine derivative and the alkylating agent, as well as the reaction conditions such as the choice of base and solvent. d-nb.info

Reactions Involving the 3-Phenyl Substituent

The phenyl ring at the 3-position of the pyrrolidine core is a versatile handle for introducing further molecular diversity through aromatic substitution and coupling reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. libretexts.orglibretexts.org The 1-(4-chlorobenzoyl)pyrrolidin-3-yl substituent acts as a directing group, influencing the position of the incoming electrophile. As an alkyl-type substituent, it is generally considered to be ortho- and para-directing. However, the steric bulk of the pyrrolidine ring and the acyl group may favor substitution at the para-position over the ortho-positions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring, primarily at the para-position.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding halogenated derivatives, again with a preference for para-substitution.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride, an acyl group can be introduced onto the phenyl ring. sigmaaldrich.comyoutube.com This reaction typically shows high regioselectivity for the para-position due to the steric hindrance at the ortho-positions. libretexts.org

Reaction Typical Reagents Expected Major Product
NitrationHNO₃, H₂SO₄1-(4-Chlorobenzoyl)-3-(4-nitrophenyl)pyrrolidine
BrominationBr₂, FeBr₃1-(4-Chlorobenzoyl)-3-(4-bromophenyl)pyrrolidine
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4-Chlorobenzoyl)-3-(4-acylphenyl)pyrrolidine

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

While the native phenyl group is unreactive in palladium-catalyzed cross-coupling, it can be first functionalized via electrophilic aromatic substitution (e.g., halogenation) to introduce a suitable handle, such as a bromine or iodine atom. The resulting aryl halide can then participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: If the phenyl ring is first brominated to give 1-(4-chlorobenzoyl)-3-(4-bromophenyl)pyrrolidine, this derivative can be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is a powerful method for forming new carbon-carbon bonds, allowing for the synthesis of biaryl compounds and other complex structures. researchgate.net

Transformations of the 4-Chlorobenzoyl Moiety

The 4-chlorobenzoyl group possesses two main sites for chemical transformation: the chlorine-substituted aromatic ring and the carbonyl group.

The chlorine atom on the benzoyl ring is a versatile functional group for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination: The aryl chloride can be coupled with a variety of primary and secondary amines using a palladium catalyst with appropriate phosphine (B1218219) ligands (e.g., Xantphos, BrettPhos) and a base. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction would replace the chlorine atom with a new nitrogen-based substituent, yielding a diverse array of 4-aminobenzoyl derivatives.

Suzuki-Miyaura Coupling: Similar to the 3-phenyl group, the 4-chlorophenyl moiety can undergo Suzuki-Miyaura coupling with boronic acids. libretexts.org This would replace the chlorine atom with an alkyl, alkenyl, or aryl group, forming a new carbon-carbon bond and leading to biphenyl (B1667301) derivatives or other extended conjugated systems.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org While the benzoyl group itself is electron-withdrawing, SNAr reactions at this position typically require forcing conditions (high temperatures and pressures) or the presence of additional activating groups on the ring. nih.gov

Reduction of the Carbonyl Group: The amide carbonyl can be reduced. As mentioned in section 5.1.1, strong reducing agents like LiAlH₄ will typically reduce the amide to an amine. libretexts.orgchemicalpapers.com

Reaction Reagents Product Type
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, Ligand, Base1-(4-(R¹R²N)-benzoyl)-3-phenylpyrrolidine
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, Base1-(4-R-benzoyl)-3-phenylpyrrolidine
Nucleophilic Aromatic SubstitutionNu⁻, High Temperature/Pressure1-(4-Nu-benzoyl)-3-phenylpyrrolidine
Carbonyl ReductionLiAlH₄1-(4-Chlorobenzyl)-3-phenylpyrrolidine

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring.

The chlorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions central to the functionalization of aromatic compounds. In the case of this compound, the electron-withdrawing effect of the adjacent carbonyl group activates the chlorophenyl ring towards nucleophilic attack, although to a lesser extent than strongly deactivating groups like nitro groups.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group, in this case, the chloride ion. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Common nucleophiles that can be employed for the substitution of the chlorine atom include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding 4-methoxybenzoyl derivative, while reaction with a primary or secondary amine would lead to the formation of a 4-aminobenzoyl analog.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Potential Product
Alkoxide Sodium Methoxide (NaOCH₃) 1-(4-methoxybenzoyl)-3-phenylpyrrolidine
Amine Piperidine 1-(4-(piperidin-1-yl)benzoyl)-3-phenylpyrrolidine

It is important to note that forcing conditions, such as high temperatures and the use of a strong base, may be required to achieve efficient substitution due to the moderate activation provided by the carbonyl group.

Modification or Reduction of the Carbonyl Group.

The amide carbonyl group is a versatile functional handle that can undergo various transformations, most notably reduction. The choice of reducing agent determines the outcome of the reaction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of completely reducing the amide carbonyl to a methylene (B1212753) group (-CH₂-). This reaction converts the this compound into the corresponding 1-((4-chlorophenyl)methyl)-3-phenylpyrrolidine. The reaction typically proceeds in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of amides. However, under specific conditions, such as in the presence of an activating agent like trifluoroacetic anhydride (Tf₂O), sodium borohydride can reduce amides to the corresponding amines. Alternatively, partial reduction to an aldehyde is generally not feasible for amides using common hydride reagents.

Table 2: Reduction of the Carbonyl Group

Reagent Solvent Product
Lithium Aluminum Hydride (LiAlH₄) THF or Et₂O 1-((4-chlorophenyl)methyl)-3-phenylpyrrolidine

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core.

The pyrrolidine ring, being a saturated heterocycle, is generally stable. However, under certain conditions, ring-opening reactions can occur. N-Acylpyrrolidines can undergo ring-opening, although this typically requires harsh conditions or specific activation. For instance, treatment with strong acids at high temperatures could potentially lead to the cleavage of the C-N bonds of the pyrrolidine ring.

More synthetically relevant are ring-opening reactions of activated pyrrolidine derivatives. While direct ring-opening of this compound is not commonly reported, related transformations of N-acyl heterocycles provide insight. For example, the ring-opening polymerization of N-carboxyanhydrides, which are related cyclic structures, is a well-established method for polypeptide synthesis.

Ring-expansion reactions of the pyrrolidine core are less common but can be envisioned through specific multi-step synthetic sequences, for example, involving the introduction of a functional group on the pyrrolidine ring that can then participate in a ring-enlargement process. However, direct, single-step ring-expansion reactions of a simple N-acylpyrrolidine are not standard transformations.

Methodological Advances in Pyrrolidine Chemistry with Relevance to 1 4 Chlorobenzoyl 3 Phenylpyrrolidine Research

Application of Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into the synthesis of pyrrolidine (B122466) scaffolds is a significant area of research, aiming to reduce environmental impact and improve safety. rsc.org These principles focus on using less hazardous materials, maximizing atom economy, and employing safer solvents and reaction conditions. skpharmteco.comthepharmajournal.com

Research has demonstrated the use of environmentally benign solvents like water or ethanol (B145695)/water mixtures, which significantly reduces the reliance on volatile and toxic organic solvents. researchgate.net For instance, a green and efficient synthesis of trans-2-(4-chlorobenzoyl)-5-hydroxy-3-(aryl)-2,3-dihydrobenzofuran-4,7-diones, which share a benzoyl moiety, was achieved in water using a catalytic amount of choline (B1196258) hydroxide (B78521). researchgate.net Another approach involves the use of ultrasound irradiation in conjunction with green additives like citric acid in ethanol to promote the synthesis of pyrrolidinone derivatives, highlighting a method that is fast, clean, and efficient. rsc.org

Catalysis is a cornerstone of green chemistry, and developments include the use of iron-based catalysts for the cascade synthesis of pyrroles from nitroarenes. researchgate.net These catalysts are advantageous due to iron's abundance and low toxicity compared to precious metals. The use of formic acid as a green reductant in these processes further enhances their sustainability. researchgate.net Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, increasing synthetic efficiency and aligning with the goals of green chemistry in the production of pyrrolidine derivatives. nih.gov

Table 1: Comparison of Green Chemistry Approaches in Heterocyclic Synthesis

MethodologyKey FeaturesExample ApplicationReference
Aqueous SynthesisUse of water as a solvent, reducing VOCs.Synthesis of dihydrobenzofuran-4,7-diones using choline hydroxide catalyst. researchgate.net
Ultrasound IrradiationAccelerated reaction times, clean profiles, use of green additives (citric acid).One-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones. rsc.org
Iron CatalysisUse of abundant, low-toxicity metal catalyst; compatible with green reductants.Domino synthesis of pyrroles from nitroarenes using an iron-Tetraphos catalyst. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS)Increased reaction rates, higher yields, enhanced efficiency.General synthesis of pyrrolidine scaffolds. nih.gov

Development and Utilization of Flow Chemistry Approaches for Scalable Synthesis

Flow chemistry has become a transformative technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for scalability, safety, and process control. youtube.com This approach involves pumping reagents through a reactor where the reaction occurs continuously, allowing for precise control over parameters like temperature, pressure, and residence time. youtube.com

For the synthesis of heterocyclic scaffolds, flow chemistry enables the safe use of hazardous reagents and intermediates. For example, a two-step continuous-flow synthesis was developed for 1,4,6,7-tetrahydro-5H- nih.govacs.orgorganic-chemistry.orgtriazolo[4,5-c]pyridines, which safely utilized an azide (B81097) intermediate. nih.gov This method also allowed for temperature-controlled regioselectivity, demonstrating the high level of control achievable. nih.gov The synthesis of pyrazolopyrimidinone (B8486647) derivatives saw a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes in a flow system, with a daily production scale of up to 5.7 grams. mdpi.com

The benefits of flow chemistry are particularly relevant for multi-step syntheses, where intermediates can be generated and used in subsequent steps without isolation, minimizing handling and potential exposure to hazardous materials. nih.govmdpi.com This enhanced safety and efficiency make flow chemistry a highly attractive methodology for the scalable synthesis of complex molecules like 1-(4-chlorobenzoyl)-3-phenylpyrrolidine.

Table 2: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

Compound ClassMethodReaction TimeYieldKey Advantage of FlowReference
PyrazolopyrimidinonesBatch9 hours~80-85%Significant reduction in reaction time. mdpi.com
PyrazolopyrimidinonesFlow16 minutes80-85%
PyrazolesBatch48 hours51%Improved yield and safety with diazo compounds. mdpi.com
PyrazolesFlow53 minutesUp to 90%
1,4,6,7-tetrahydro-5H- nih.govacs.orgorganic-chemistry.orgtriazolo[4,5-c]pyridinesFlowContinuous45-48%Safe handling of azide intermediates and temperature-controlled regioselectivity. nih.gov

Catalyst Development for Pyrrolidine Annulation and Functionalization

The development of novel catalysts is central to modern organic synthesis, enabling the efficient construction (annulation) and modification (functionalization) of the pyrrolidine ring. organic-chemistry.org A wide array of catalytic systems, employing both transition metals and organocatalysts, have been reported for these purposes.

Palladium-catalyzed [4+1] annulation strategies provide a route to functionalized pyrrolidines from readily available starting materials. whiterose.ac.uk Similarly, rhodium catalysts have been used for cascade C-H activation/annulation to assemble complex fused-ring systems containing a pyrrolidinedione moiety. rsc.org Other metals like iridium, cobalt, and nickel have also been employed in catalyst-tuned reactions to achieve regio- and enantioselective functionalization of pyrrolines, leading to chiral C2- or C3-alkylated pyrrolidines. organic-chemistry.org

Organocatalysis, which avoids the use of metals, offers a powerful alternative. Proline, a simple amino acid, can catalyze sequential Mannich and [4+1] annulation reactions to create densely functionalized pyrrolidines in a highly stereoselective manner. nih.gov Another significant approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is one of the most direct methods for the enantioselective synthesis of substituted pyrrolidines, capable of forming up to four new stereocenters in a single step. mappingignorance.orgacs.org

Table 3: Selected Catalytic Methods for Pyrrolidine Synthesis and Functionalization

Catalyst TypeReactionKey FeatureReference
Palladium (Pd)[4+1] AnnulationForms functionalized 4-methyleneproline (B1208900) derivatives. whiterose.ac.uk
Rhodium (Rh)C-H Activation/AnnulationAssembles pyrrolidinedione-fused 1,2-benzothiazines. rsc.org
Iridium (Ir)Borrowing Hydrogen AnnulationProvides chiral N-heterocycles from racemic diols and primary amines. organic-chemistry.org
Proline (Organocatalyst)Mannich/[4+1] AnnulationAsymmetric synthesis of densely functionalized pyrrolidines. nih.gov
Silver Carbonate (Ag₂CO₃)[3+2] CycloadditionDiastereoselective synthesis of densely substituted pyrrolidines. acs.org
Boron (B(C₆F₅)₃)DehydrogenationConverts pyrrolidines to pyrroles under mild conditions. acs.org

Advanced Spectroscopic and Chromatographic Techniques for Chiral Analysis (e.g., HPLC with Chiral Stationary Phases)

The 3-phenylpyrrolidine (B1306270) core of the target compound contains a stereocenter, making the analysis and separation of its enantiomers critical. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their broad chiral recognition capabilities. nih.gov Columns such as Chiralpak® and Chiralcel® are effective for separating a wide range of racemic compounds. For example, the enantiomers of flurbiprofen (B1673479) were successfully separated using a Chiralpak® IA column, achieving a high resolution. The choice of mobile phase (normal, polar-organic, or reversed-phase) and additives can significantly influence the separation efficiency. windows.net

The development of new CSPs continues to improve chiral recognition. Lux cellulose-2, a cellulose tris(3-chloro-4-methylphenylcarbamate) based CSP, has shown excellent performance in separating challenging racemic mixtures, often providing superior results compared to more traditional phases. windows.net The enantioseparation of various pyrazoline derivatives was systematically studied on both cellulose- and amylose-based columns, demonstrating that baseline resolution could be achieved for all tested compounds by selecting the appropriate column and elution mode. nih.gov These advanced chromatographic methods are indispensable for quality control and for studying the stereospecific properties of chiral molecules like this compound.

Table 4: Examples of Chiral HPLC Separations on Polysaccharide-Based CSPs

Analyte ClassChiral Stationary Phase (CSP)Mobile Phase ExampleObservationReference
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)Chiralpak® IA (amylose based)Not specifiedGood separation (α=1.44) and high resolution (Rs=3.12) for flurbiprofen.
Pyrazoline DerivativesLux cellulose-2Polar Organic ModeSuperior performance with short analysis times (~5 min) and high resolutions. nih.gov
Pyrazoline DerivativesLux amylose-2Normal Phase ModeGreater resolving ability, though with longer analysis times (~30 min). nih.gov
General RacematesCHIRALPAK IBHexane/IPA/DEA (80:20:0.1)Effective separation of various chiral analytes. windows.net

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(4-chlorobenzoyl)-3-phenylpyrrolidine, and how do reaction parameters influence yield and purity?

  • The synthesis typically involves nucleophilic substitution (e.g., chlorobenzoyl group introduction) and cyclization to form the pyrrolidine ring. Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C for optimal cyclization), and stoichiometric ratios of intermediates. Reaction monitoring via TLC ensures intermediate formation, while purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing the 4-chlorobenzoyl and phenyl substituents.
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C-Cl (~750 cm1^{-1}) groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for structural elucidation .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Use in vitro assays (e.g., enzyme inhibition or receptor-binding studies) with positive and negative controls. For example, evaluate interactions with CNS targets (e.g., dopamine receptors) via radioligand displacement assays. Dose-response curves (1–100 µM) and IC50_{50} calculations provide preliminary efficacy metrics. Validate results with orthogonal assays (e.g., fluorescence polarization) to minimize false positives .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • When X-ray diffraction data conflicts with computational models (e.g., torsion angle deviations >5°), refine the model using software like SHELXL. Cross-validate with DFT calculations (B3LYP/6-31G* level) to assess energy-minimized conformers. Discrepancies may arise from crystal packing forces, necessitating Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can researchers optimize reaction pathways to minimize byproducts in large-scale synthesis?

  • Employ Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., Pd/C for hydrogenation) and reaction time. Use HPLC with a C18 column to quantify byproducts (e.g., dechlorinated derivatives). Kinetic studies under varying temperatures (Arrhenius plots) identify rate-limiting steps. Green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) enhance sustainability .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD) : Simulate lipid bilayer permeation to estimate blood-brain barrier penetration (logBB).
  • ADMET Prediction : Tools like SwissADME calculate logP (target: 2–3 for oral bioavailability) and CYP450 inhibition profiles.
  • Docking Studies : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.